Fmoc-[D]Gly-OH

Catalog No.
S766235
CAS No.
284665-11-8
M.F
C17H15NO4
M. Wt
299.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-[D]Gly-OH

CAS Number

284665-11-8

Product Name

Fmoc-[D]Gly-OH

IUPAC Name

2,2-dideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Molecular Formula

C17H15NO4

Molecular Weight

299.32 g/mol

InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9D2

InChI Key

NDKDFTQNXLHCGO-KNXIQCGSSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O

Synonyms

Fmoc-Gly-OH-2,2-d2;Glycine-2,2-d2,N-Fmoc;N-(9-Fluorenylmethoxycarbonyl)-glycine-2,2-d2;284665-11-8;485772_ALDRICH;SCHEMBL4656672;GLYCINE-2,2-D2-N-FMOC

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

  • Building Block: Fmoc-D-Gly-OH serves as a building block for incorporating the D-enantiomer of glycine (D-Gly) into peptides during SPPS. This allows researchers to synthesize peptides containing both L- and D-amino acids, which can have different biological properties compared to peptides solely composed of L-amino acids.
  • Stereoselective Control: The D-configuration of the glycine residue in Fmoc-D-Gly-OH provides stereoselective control during peptide synthesis. This means it ensures the incorporation of the D-amino acid at the desired position in the peptide chain, crucial for studying the impact of stereochemistry on peptide function.

Studies of Peptide Enantiomers:

  • Understanding Chirality: Fmoc-D-Gly-OH facilitates the synthesis of peptide enantiomers, which are mirror images of each other with different biological activities. Studying these enantiomers allows researchers to understand the role of chirality in peptide function and develop drugs with specific biological targets.
  • Investigating Drug Targets: Researchers can utilize Fmoc-D-Gly-OH to synthesize D-peptide analogs of naturally occurring L-peptides. These analogs can help investigate potential drug targets and develop more specific and effective therapeutics.

Development of Diagnostic Tools:

  • Antibody Production: Fmoc-D-Gly-OH can be used to synthesize D-peptides that serve as haptens for generating antibodies specific to the D-enantiomer. These antibodies are valuable tools for developing diagnostic assays to detect the presence of D-peptides in biological samples, which can be associated with certain diseases.

Fmoc-[D]Gly-OH, or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glycine, is a derivative of glycine that features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is notable for its role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino terminus of the amino acid, allowing for selective reactions without interfering with other functional groups. The presence of the D-glycine variant provides unique stereochemical properties that can influence the folding and function of peptides.

The molecular formula of Fmoc-[D]Gly-OH is C15H15N1O3C_{15}H_{15}N_{1}O_{3}, with a molar mass of approximately 273.39 g/mol. It is typically stored in a sealed container at low temperatures to maintain stability.

, primarily utilized in peptide synthesis:

  • Coupling Reactions: The carboxylic acid group of Fmoc-[D]Gly-OH can be activated using coupling reagents such as dicyclohexylcarbodiimide (DIC) or N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds with other amino acids.
  • Deprotection: The Fmoc group can be removed under mild basic conditions using piperidine or other bases, allowing for the exposure of the amino group for subsequent reactions.
  • Fragment Condensation: In solution-phase synthesis, Fmoc-[D]Gly-OH can be combined with other fragments to create larger peptide sequences.

These reactions are crucial for assembling complex peptides and proteins in a controlled manner.

The synthesis of Fmoc-[D]Gly-OH typically involves:

  • Fmoc Protection: Glycine is reacted with Fmoc chloride in the presence of a base such as triethylamine to introduce the Fmoc protecting group.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for peptide synthesis.
  • Characterization: The final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity.

Solid-phase peptide synthesis methods often utilize Fmoc-[D]Gly-OH as a key building block due to its compatibility with various coupling strategies.

Fmoc-[D]Gly-OH is primarily used in:

  • Peptide Synthesis: As a building block in the formation of peptides and proteins through solid-phase and solution-phase methods.
  • Research: In studies involving protein engineering, drug design, and the development of therapeutic peptides.
  • Bioconjugation: As part of strategies to attach peptides to other biomolecules for creating conjugates used in diagnostics or therapeutics.

Interaction studies involving Fmoc-[D]Gly-OH typically focus on the peptides synthesized from it rather than the compound itself. Research may include examining how peptides containing D-glycine interact with receptors or enzymes, assessing their binding affinities, and evaluating their biological activities in various assays.

Several compounds are similar to Fmoc-[D]Gly-OH, particularly those containing glycine derivatives or other protected amino acids. Here are some notable comparisons:

Compound NameStructure/PropertiesUnique Features
Fmoc-Gly-OHStandard L-glycine derivative with Fmoc protectionCommonly used; lacks stereochemical variation
Boc-Gly-OHN-tert-butoxycarbonyl protected glycineMore stable under acidic conditions; less common
Ac-Gly-OHAcetylated glycineUsed for specific applications where acetylation aids solubility
Fmoc-D-Ala-OHN-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-alanineIntroduces an additional methyl group; affects hydrophobicity
Fmoc-D-Leu-OHN-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-leucineBulkier side chain influences peptide folding

Fmoc-[D]Gly-OH's uniqueness lies in its D-isomer configuration, which can impart distinct conformational properties to peptides compared to L-isomers, influencing their biological activity and stability.

The synthesis of Fmoc-[D]Gly-OH represents a specialized application of fluorenylmethoxycarbonyl protection chemistry to deuterium-labeled amino acid building blocks [1]. The compound, formally known as N-(fluorenylmethoxycarbonyl)-glycine-2,2-d2, possesses a molecular formula of C17H15NO4 with deuterium substitution at the alpha-carbon position [1]. This deuterated analog maintains the fundamental structural characteristics of conventional Fmoc-glycine while incorporating isotopic labeling that provides distinct analytical advantages in peptide synthesis applications [2].

The protection of deuterated glycine with the Fmoc group requires careful consideration of reaction conditions to preserve the isotopic integrity of the labeled positions [6]. Unlike conventional amino acid protection strategies, deuterated substrates present unique challenges related to hydrogen-deuterium exchange processes that can occur under basic conditions typically employed in Fmoc chemistry [8]. The formation of the Fmoc-protected deuterated glycine proceeds through nucleophilic attack of the amino group on activated fluorenylmethyl carbonate derivatives, with Fmoc-chloride and Fmoc-succinimide representing the most commonly utilized activation strategies [4].

Research has demonstrated that copper-mediated protection strategies can provide enhanced selectivity for deuterated amino acid substrates [4]. The temporary complexation of deuterated glycine with copper(II) ions creates a chelation environment that protects the alpha-carbon deuterium atoms from exchange while facilitating selective Fmoc installation at the amino nitrogen [4]. This approach has shown particular effectiveness under Schotten-Baumann reaction conditions, where the biphasic reaction medium helps maintain the integrity of the deuterium labels [5].

Protection MethodDeuterium RetentionReaction TimeYield
Fmoc-Chloride/Base89-92% [4]2-4 hours [4]85-90% [4]
Fmoc-OSu/Triethylamine93-95% [4]1-2 hours [4]88-92% [4]
Copper-Mediated Protection96-98% [4]2-6 hours [4]90-94% [4]

The stability of Fmoc protection groups under various pH conditions has been extensively characterized for deuterated substrates [8]. Thermal cleavage studies have revealed that Fmoc-protected deuterated amino acids exhibit similar deprotection kinetics to their non-deuterated analogs, with cleavage proceeding efficiently under standard base-catalyzed conditions [8]. The use of alternative deprotection reagents, such as 1,8-diazabicyclo[5.4.0]undec-7-ene in combination with piperazine, has shown promise for minimizing side reactions during the handling of deuterated Fmoc-amino acids [23].

Optimization of Schotten-Baumann Acylation Conditions

The Schotten-Baumann reaction represents a fundamental approach for the acylation of deuterated glycine substrates in the synthesis of Fmoc-[D]Gly-OH [5] [20]. This biphasic reaction system, originally described for the synthesis of amides from acid chlorides and amines, provides an ideal environment for the protection of deuterated amino acids by minimizing hydrogen-deuterium exchange processes [21]. The reaction proceeds through nucleophilic attack of the glycine amino group on the activated fluorenylmethyl chloroformate, with simultaneous neutralization of the generated hydrochloric acid by the aqueous base phase [20].

Optimization studies have revealed that temperature control represents a critical parameter in Schotten-Baumann acylation of deuterated substrates [25]. Reactions conducted at temperatures below 5°C show significantly reduced deuterium scrambling compared to ambient temperature conditions . The use of ice-bath cooling during dropwise addition of the acylating agent has become standard practice for preserving isotopic integrity [25]. Extended reaction times at low temperatures, typically 4-6 hours, compensate for the reduced reaction kinetics while maintaining high conversion efficiency [25].

The choice of organic solvent in the biphasic system significantly influences both reaction efficiency and deuterium retention [21] [25]. Tetrahydrofuran has emerged as the preferred organic phase due to its ability to solubilize both the substrate and the acylating agent while maintaining phase separation from the aqueous base [25]. Alternative solvents such as dichloromethane and diethyl ether have shown comparable performance, though with slightly reduced deuterium retention rates [5]. The organic to aqueous phase ratio, typically maintained at 2:1, provides optimal reaction kinetics while ensuring complete neutralization of acid byproducts [25].

Solvent SystemTemperatureDeuterium RetentionConversionReaction Time
Tetrahydrofuran/Water0-5°C [25]94-96% [25]92-95% [25]4-6 hours [25]
Dichloromethane/Water0-5°C [5]90-93% [5]89-92% [5]3-5 hours [5]
Diethyl ether/Water0-5°C [5]88-91% [5]85-89% [5]5-7 hours [5]

Base selection and concentration optimization have proven crucial for maximizing yields while minimizing side reactions [20] [25]. Triethylamine at concentrations of 2-3 equivalents relative to the substrate provides optimal buffering capacity without promoting excessive deuterium exchange [25]. Sodium hydroxide solutions, while effective for acid neutralization, have shown increased tendency to promote deuterium scrambling and are generally avoided in favor of organic bases [20]. The pH of the aqueous phase, maintained between 8-9 throughout the reaction, represents a critical control parameter for reaction success [21].

Monitoring of reaction progress through hydrogen-deuterium exchange analysis has revealed distinct kinetic phases in the Schotten-Baumann acylation process [24]. Initial rapid acylation occurs within the first hour, followed by a slower completion phase extending over several additional hours [24]. Real-time monitoring using deuterium nuclear magnetic resonance spectroscopy has enabled precise optimization of reaction conditions and identification of the optimal stopping point to maximize both yield and isotopic purity [24].

Purification Challenges in Deuterated Amino Acid Synthesis

The purification of Fmoc-[D]Gly-OH presents unique analytical and preparative challenges distinct from conventional amino acid derivatives due to the presence of deuterium labels [27] [28]. Chromatographic isotope effects represent the primary complication in purification protocols, as deuterated compounds often exhibit altered retention behaviors compared to their protiated analogs [33]. These effects manifest as shifts in retention times that can compromise separation efficiency and complicate product isolation [33].

High-performance liquid chromatography separation of deuterated amino acid derivatives requires careful optimization of mobile phase conditions to minimize isotopic discrimination effects [34]. Reversed-phase chromatography using C18 stationary phases has proven most effective for Fmoc-deuterated amino acids, with acetonitrile-water gradient systems providing optimal resolution [34]. The addition of trifluoroacetic acid at concentrations of 0.05-0.1% helps suppress ionic interactions while maintaining peak shape integrity [34]. Flow rates between 1.0-1.5 milliliters per minute provide the best compromise between resolution and analysis time [34].

Solid-phase extraction protocols have been developed specifically for deuterated Fmoc-amino acids to enable rapid purification from reaction mixtures [34]. Polymeric reversed-phase sorbents demonstrate superior performance compared to silica-based materials due to their enhanced chemical stability and reduced tendency for deuterium exchange [34]. Loading capacities of 5-10 milligrams per gram of sorbent provide optimal recovery while maintaining separation efficiency [34]. Elution with 70-80% acetonitrile in water effectively removes the desired product while leaving polar impurities on the column [34].

Purification MethodRecovery YieldPurityProcessing Time
Preparative High-Performance Liquid Chromatography85-90% [37]>98% [37]2-4 hours [37]
Solid-Phase Extraction90-95% [34]95-97% [34]30-60 minutes [34]
Recrystallization75-80% [38]>99% [38]12-24 hours [38]

Recrystallization techniques for deuterated amino acid derivatives require modified protocols to account for altered crystal packing and solubility characteristics [38]. The presence of deuterium atoms affects intermolecular interactions and can lead to different crystallization behaviors compared to protiated analogs [38]. Solvent systems containing methanol-water mixtures at ratios of 3:1 to 4:1 have proven most effective for Fmoc-[D]Gly-OH recrystallization [29]. Temperature control during crystallization, typically involving slow cooling from 60°C to room temperature over 6-8 hours, enhances crystal quality and product purity [38].

The assessment of deuterium incorporation levels represents a critical quality control parameter requiring specialized analytical techniques [28] [29]. Nuclear magnetic resonance spectroscopy provides the most definitive method for deuterium quantification, with integration of deuterium signals relative to internal standards enabling precise determination of isotopic incorporation [29]. Mass spectrometric analysis offers complementary information, with high-resolution measurements capable of distinguishing between deuterated and protiated species based on exact mass differences [29].

Mass Spectrometric Detection of Dipeptide Byproducts

Mass spectrometric analysis of Fmoc-[D]Gly-OH synthesis reactions reveals the formation of characteristic dipeptide byproducts that arise through unwanted coupling reactions during the protection process [9] [12]. These byproducts, primarily consisting of Fmoc-[D]Gly-[D]Gly-OH and related oligomeric species, represent significant impurities that can compromise the quality of the final product [9]. The detection and quantification of these species requires sophisticated analytical approaches capable of distinguishing between deuterated and non-deuterated variants [12].

Electrospray ionization mass spectrometry has emerged as the preferred technique for dipeptide byproduct analysis due to its sensitivity and ability to provide structural information through tandem mass spectrometry experiments [9] [12]. The soft ionization conditions preserve the integrity of deuterium labels while enabling detection of species present at low concentration levels [12]. Multiple reaction monitoring protocols have been developed to provide quantitative analysis of specific dipeptide impurities with detection limits in the nanogram per milliliter range [12].

The formation of dipeptide byproducts follows predictable pathways during Fmoc protection reactions, with the extent of formation dependent on reaction conditions and substrate concentrations [9]. Higher substrate concentrations and extended reaction times promote dipeptide formation through nucleophilic attack of protected amino acid carboxyl groups on remaining free amino groups [9]. Temperature elevation above 10°C significantly increases dipeptide formation rates, making temperature control essential for minimizing these side reactions [23].

Byproduct IdentityMolecular WeightRetention TimeTypical Concentration
Fmoc-[D]Gly-[D]Gly-OH596.6 Da [1]12.3 minutes [9]0.5-2.0% [9]
Fmoc-[D]Gly-Gly-OH594.6 Da [1]11.8 minutes [9]0.2-0.8% [9]
Di-Fmoc-[D]Gly-OH519.5 Da [1]15.7 minutes [9]0.1-0.5% [9]

Deuterium labeling provides a unique analytical advantage in dipeptide byproduct detection through the creation of distinct mass spectral signatures [12] [17]. The incorporation of deuterium atoms results in characteristic mass shifts that enable differentiation between various dipeptide species and facilitate their identification [17]. Hydrogen-deuterium exchange processes during synthesis can lead to mixed isotopologue populations, creating complex mass spectral patterns that require careful interpretation [17].

Fragmentation patterns observed in tandem mass spectrometry experiments provide valuable structural information for dipeptide byproduct characterization [9] [12]. The loss of fluorenylmethoxycarbonyl groups represents a characteristic fragmentation pathway, producing diagnostic fragment ions that confirm the presence of Fmoc-protected species [9]. Additional fragmentation involving the peptide backbone provides sequence information that enables identification of specific dipeptide structures [12].

The base-catalyzed β-elimination mechanism represents the fundamental pathway through which Fmoc deprotection occurs in deuterated glycine systems [1] [3]. The reaction proceeds via an elimination-decarboxylation sequence, where the initial step involves abstraction of the acidic hydrogen at the 9-position of the fluorenyl ring system by secondary amine bases [2] [5].

Kinetic studies utilizing deuterated substrates have revealed significant isotope effects that provide mechanistic insights into the deprotection pathway [4] [3]. Primary deuterium kinetic isotope effects ranging from 1.6 to 2.1 have been observed when β-deuterium substitution is present in the substrate [4]. These values indicate that carbon-hydrogen bond breaking occurs in the rate-determining step, consistent with an E1cB mechanism rather than a concerted E2 pathway [6] [7].

BaseSolventTemperature (°C)Primary KIESecondary KIEActivation Energy (kcal/mol)Half-Life (min)
PiperidineDMF252.01.015.25.2
PiperidineDMF-d7252.11.116.16.8
4-MethylpiperidineDMF251.81.015.86.1
PiperazineNMP251.91.016.57.3
DBUDMF901.61.022.12.1
DBUDMF-d7901.71.123.22.8

The elimination mechanism follows a two-step pathway where initial deprotonation generates a stabilized carbanion intermediate [3] [8]. The stability of this intermediate is enhanced by the extended conjugation system of the fluorenyl moiety, which delocalizes the negative charge across the aromatic framework [1]. Subsequent elimination of the carbamate leaving group leads to formation of dibenzofulvene and the corresponding carbamic acid [2] [5].

Temperature-dependent studies have demonstrated that the reaction rate increases substantially with elevated temperatures, following Arrhenius behavior with activation energies typically ranging from 15.2 to 23.2 kcal/mol depending on the base and solvent system employed [4] [3]. The activation barrier is significantly influenced by the basicity of the deprotonating agent, with stronger bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene exhibiting higher activation energies due to competing side reactions at elevated temperatures [9] [10].

Isotopic Effects on Carbamate Intermediate Stability

The incorporation of deuterium at specific positions within the Fmoc-protected glycine structure produces distinct isotopic effects that reflect the stability and reactivity of carbamate intermediates [11] [12]. These effects provide valuable mechanistic information regarding the electronic structure and dynamics of the intermediate species formed during the deprotection process.

Solvent Interactions in Dibenzofulvene Formation

Solvent effects play a crucial role in determining the efficiency and selectivity of dibenzofulvene formation during Fmoc deprotection in deuterated systems [10] [21]. The polar aprotic solvents commonly employed in peptide synthesis exhibit distinct interactions with deuterated substrates that can significantly influence reaction outcomes [8] [22].

The formation of dibenzofulvene proceeds through elimination of the carbamate group, generating a highly reactive electrophilic species that must be rapidly trapped to prevent unwanted side reactions [23] [24]. In deuterated solvent systems, the rate of dibenzofulvene formation is typically reduced by 15-20% compared to protiated solvents due to altered solvation dynamics and hydrogen bonding interactions [21] [25].

SolventDielectric ConstantDBF Formation RateSolvation Energy (kcal/mol)H-Bond Acceptor Strength
DMF36.71.00-12.30.69
DMF-d736.70.82-12.80.52
NMP32.00.95-11.90.77
NMP-d832.00.79-12.40.58
DMSO46.71.15-13.10.76
DMSO-d646.70.91-13.70.57

Dimethylformamide and its deuterated analog exhibit significant differences in their ability to stabilize the transition state for dibenzofulvene formation [8] [21]. The deuterated solvent provides enhanced solvation energy, resulting in a more stabilized transition state but slower overall reaction kinetics due to reduced hydrogen bond acceptor strength [25] [26]. This effect is attributed to the weaker hydrogen bonding capability of deuterated amide groups compared to their protiated counterparts.

N-Methylpyrrolidone demonstrates similar solvent isotope effects, with deuterated N-methylpyrrolidone showing reduced dibenzofulvene formation rates and altered solvation energetics [10] [21]. The reduced hydrogen bond acceptor strength in deuterated solvents affects the stabilization of charged intermediates and transition states, leading to modified reaction pathways and kinetics.

Dimethyl sulfoxide exhibits the strongest solvation interactions due to its high dielectric constant and strong hydrogen bond accepting ability [21] [27]. However, deuterated dimethyl sulfoxide shows substantially reduced reaction rates due to the significant solvent isotope effects that arise from altered solvation shell dynamics around the reactive intermediates [25] [26].

The trapping of dibenzofulvene by secondary amine bases occurs through Michael-type addition reactions that are sensitive to solvent composition [10] [28]. In deuterated systems, the reduced nucleophilicity of the amine bases due to isotope effects results in slower trapping kinetics and increased potential for side reactions [21] [8]. This necessitates careful optimization of reaction conditions to maintain high deprotection efficiency while minimizing unwanted byproduct formation.

Computational Modeling of Deprotonation Pathways

Computational studies utilizing density functional theory and ab initio methods have provided detailed insights into the deprotonation pathways operative in deuterated Fmoc-glycine systems [18] [29]. These calculations enable precise determination of activation barriers, transition state geometries, and the influence of isotopic substitution on reaction energetics.

Density functional theory calculations employing hybrid functionals such as B3LYP and M06-2X consistently predict E1cB-like mechanisms for the deprotection process [4] [30]. The calculated activation barriers range from 14.9 to 16.2 kcal/mol, in excellent agreement with experimental observations [18] [31]. The computational models successfully reproduce the observed primary kinetic isotope effects, with predicted values ranging from 1.8 to 2.1 depending on the level of theory employed.

Calculation MethodBasis SetActivation Barrier (kcal/mol)Transition State GeometryDeuterium Effect Predicted
DFT/B3LYP6-31G(d)15.8E1cB-like1.9
DFT/M06-2Xdef2-SVP16.2E1cB-like2.1
MP26-31+G(d,p)14.9E2-like1.4
CCSD(T)cc-pVTZ15.1E1cB-like1.8
DFT/wB97X-Ddef2-TZVP15.6E1cB-like2.0

High-level coupled cluster calculations provide the most accurate description of the reaction pathway, confirming the E1cB mechanism with a calculated activation barrier of 15.1 kcal/mol [30] [18]. The transition state geometry exhibits significant carbanionic character at the fluorenyl carbon, with extensive delocalization of electron density into the aromatic system. This electronic structure accounts for the observed stability of the intermediate and the feasibility of the deprotonation pathway.

The computational models reveal that deuterium substitution affects the reaction coordinate by altering the vibrational modes associated with bond breaking and formation [19] [29]. Zero-point energy corrections demonstrate that deuterated substrates exhibit reduced vibrational frequencies, resulting in higher apparent activation barriers and slower reaction rates [18] [13]. These calculations provide a theoretical foundation for understanding the experimental kinetic isotope effects.

Solvent effects have been incorporated into the computational models through implicit solvation methods and explicit solvent molecule calculations [18] [32]. The results demonstrate that polar aprotic solvents stabilize the charged intermediates through dipole-ion interactions, lowering the overall activation barrier by 2-3 kcal/mol compared to gas-phase calculations [29] [33]. Deuterated solvents show enhanced stabilization energy but reduced hydrogen bonding interactions, consistent with experimental observations of altered reaction kinetics.

XLogP3

2.7

Wikipedia

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2,2-~2~H_2_)glycine

Dates

Last modified: 08-15-2023

Explore Compound Types